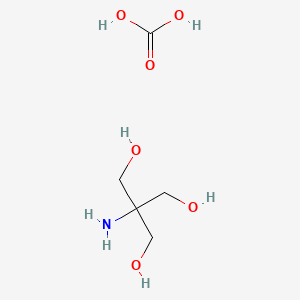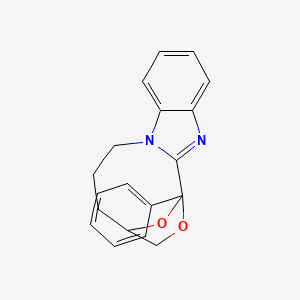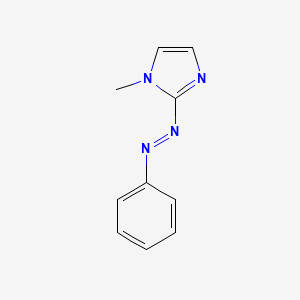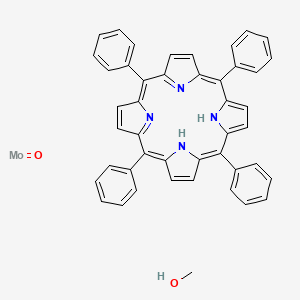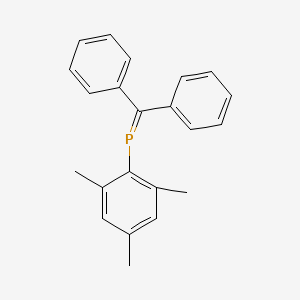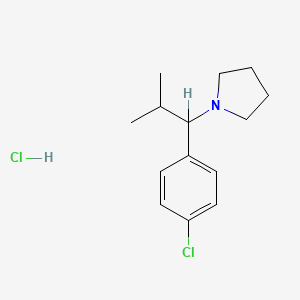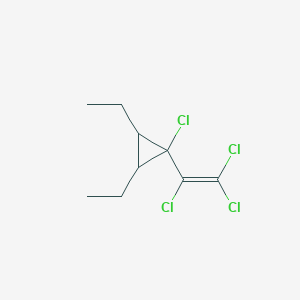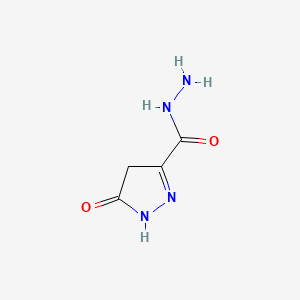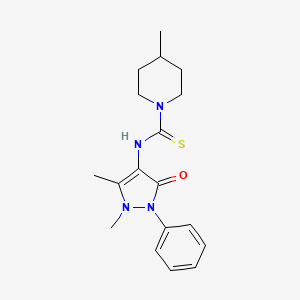
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- is a derivative of antipyrine, a compound known for its analgesic and antipyretic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- typically involves the reaction of antipyrine with 4-methylpiperidine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting antipyrine with 4-methylpiperidine: This step forms an intermediate compound.
Introducing thiophosgene: This reagent reacts with the intermediate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical applications.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its analgesic and antipyretic properties, as well as its potential use in treating specific medical conditions.
Industry: Used in the development of materials with enhanced properties, such as improved stability and resistance to degradation
Wirkmechanismus
The mechanism of action of antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- involves its interaction with specific molecular targets in the body. It is thought to act primarily in the central nervous system, increasing the pain threshold by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3) involved in prostaglandin synthesis . This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoantipyrine: Known for its analgesic and antipyretic properties, similar to antipyrine.
4-Hydroxyantipyrine: A metabolite of antipyrine with similar biological activities.
Phenazone: Another derivative of antipyrine with analgesic and antipyretic effects
Uniqueness
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- is unique due to its specific structural modifications, which may confer distinct properties compared to other antipyrine derivatives
Eigenschaften
CAS-Nummer |
73791-35-2 |
|---|---|
Molekularformel |
C18H24N4OS |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylpiperidine-1-carbothioamide |
InChI |
InChI=1S/C18H24N4OS/c1-13-9-11-21(12-10-13)18(24)19-16-14(2)20(3)22(17(16)23)15-7-5-4-6-8-15/h4-8,13H,9-12H2,1-3H3,(H,19,24) |
InChI-Schlüssel |
JQOSKVFDHUGGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


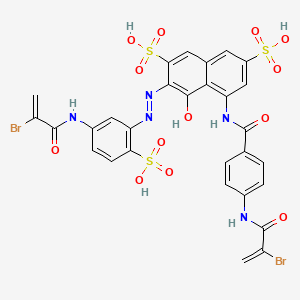

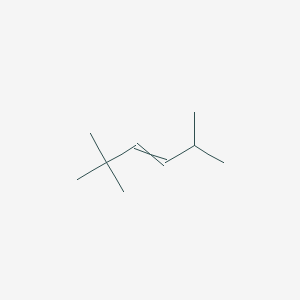
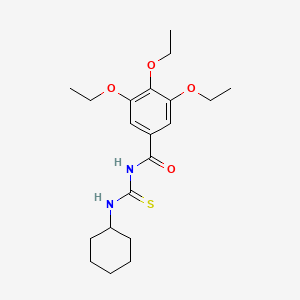
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
